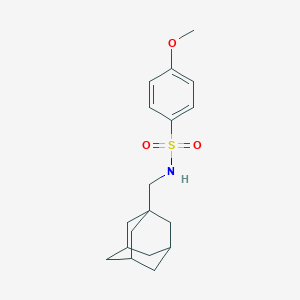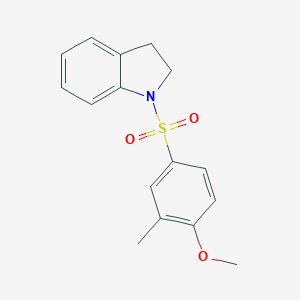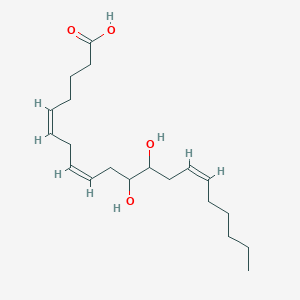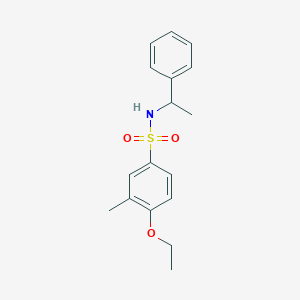
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. ADMA has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide may also modulate the activity of ion channels and receptors in the nervous system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been shown to have a range of other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, contributing to its potential use as a treatment for hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in some applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are numerous areas of potential future research for N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a treatment for inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for therapeutic use. Additionally, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide's potential as an analgesic and as a treatment for cardiovascular diseases warrants further investigation. Finally, its potential use in the development of novel antitumor agents is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide involves the reaction of 1-adamantylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
Nom du produit |
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H25NO3S |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 |
Clé InChI |
BMGKNTHARDTQOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

